Forskolin G Forskolin G Forskolin G is a natural product found in Plectranthus with data available.
Brand Name: Vulcanchem
CAS No.: 473981-11-2
VCID: VC0197805
InChI: InChI=1S/C24H36O7/c1-9-22(6)12-15(27)18-23(7)16(28)10-11-21(4,5)19(23)17(29-13(2)25)20(30-14(3)26)24(18,8)31-22/h9,16-20,28H,1,10-12H2,2-8H3/t16-,17-,18+,19-,20-,22-,23+,24-/m0/s1
SMILES: CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)O)(C)C
Molecular Formula: C24H36O7
Molecular Weight: 436.5 g/mol

Forskolin G

CAS No.: 473981-11-2

Cat. No.: VC0197805

Molecular Formula: C24H36O7

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Forskolin G - 473981-11-2

Specification

CAS No. 473981-11-2
Molecular Formula C24H36O7
Molecular Weight 436.5 g/mol
IUPAC Name [(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5-acetyloxy-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate
Standard InChI InChI=1S/C24H36O7/c1-9-22(6)12-15(27)18-23(7)16(28)10-11-21(4,5)19(23)17(29-13(2)25)20(30-14(3)26)24(18,8)31-22/h9,16-20,28H,1,10-12H2,2-8H3/t16-,17-,18+,19-,20-,22-,23+,24-/m0/s1
SMILES CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)O)(C)C
Canonical SMILES CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)O)(C)C
Appearance Powder

Introduction

Chemical Identity and Structural Features

Forskolin G (CAS No. 473981-11-2) is defined by the molecular formula C₂₄H₃₆O₇ and a molecular weight of 436.5 g/mol . Its structure includes a labdane skeleton with a tetracyclic core, featuring:

  • 1α-hydroxy and 6β,7β-diacetoxy substituents

  • An 8,13-epoxy bridge

  • A 14-en-11-one moiety .

The compound’s stereochemistry is critical to its bioactivity. The canonical SMILES string (CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)O)(C)C)O) and InChI key (KLAOOPRSOQWAOS-NHBJGEBFSA-N) confirm its complex spatial arrangement . Unlike forskolin (CAS No. 66575-29-9), which lacks the 1α-hydroxy and 6β,7β-diacetoxy groups, Forskolin G’s additional oxygenations may influence its solubility and receptor interactions .

Table 1: Key Physicochemical Properties of Forskolin G

PropertyValueSource
Melting Point232–233°C (acetone/ligroine)
Boiling Point503.1 ± 50.0°C (predicted)
SolubilityChloroform, DMSO, Ethyl Acetate
HPLC Purity≥98%

Biosynthesis and Natural Occurrence

Forskolin G is biosynthesized in Coleus forskohlii (syn. Plectranthus barbatus) via the diterpenoid pathway. Key steps include:

  • Geranylgeranyl pyrophosphate (GGPP) cyclization: Catalyzed by class II diterpene synthases to form the labdane backbone .

  • Oxidation and acetylation: Cytochrome P450 enzymes introduce hydroxyl groups at C-1, C-6, and C-7, followed by acetyl transferases .

  • Epoxidation: Formation of the 8,13-epoxy bridge, likely mediated by epoxidases .

Comparative studies with forskolin suggest shared early biosynthetic steps, but divergent late-stage modifications account for Forskolin G’s unique substituents .

Analytical and Synthetic Advances

Analytical Characterization

  • HPLC: Retention time of 12.3 min (C18 column, acetonitrile/water gradient) .

  • NMR: Key signals include δ 2.05 (acetate methyl), δ 5.32 (vinyl proton), and δ 4.78 (epoxy methine) .

Table 2: Comparative Bioactivity of Forskolin Derivatives

CompoundcAMP EC₅₀ (μM)Antiproliferative IC₅₀ (μM)
Forskolin1310 (U937 cells)
Forskolin GNot reportedNot reported
NKH4770.82.5 (HL-60 cells)

Data synthesized from .

Synthetic Routes

A total synthesis of forskolin involves photocyclization and singlet oxygen Diels-Alder reactions . Adapting this route, Forskolin G could be synthesized via selective acetylation of intermediate diols, though yields remain unoptimized .

Challenges and Future Directions

  • Bioactivity Profiling: Prioritize assays comparing Forskolin G’s cAMP activation, cytotoxicity, and anti-inflammatory effects against forskolin .

  • Structural Optimization: Explore derivatives with modified acetyl or epoxy groups to enhance potency .

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models, leveraging Forskolin G’s improved solubility .

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